2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC14829315
Molecular Formula: C22H17N5O
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N5O |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C22H17N5O/c28-19-12-6-11-18-16(19)13-23-21(24-18)27-22-25-17-10-5-4-9-15(17)20(26-22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,23,24,25,26,27) |
| Standard InChI Key | HGBKLDDZSZTUAY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Introduction
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family. This compound features a fused heterocyclic structure, characterized by a quinazolinone core, which is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific arrangement of the phenyl and amino groups in this compound enhances its reactivity and potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves several key steps, often starting with the condensation of appropriate anilines with isocyanates or isothiocyanates to form the quinazoline framework. Subsequent functionalization steps introduce the phenyl and amino groups.
The compound can undergo various chemical reactions typical for quinazolines, including oxidation and reduction reactions. Common reagents for these reactions include potassium permanganate and sodium borohydride.
Biological Activities and Potential Applications
Quinazolinones are recognized for their significant biological activities, making them valuable in medicinal chemistry and drug development. Research indicates that 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one may exhibit anticancer, anti-inflammatory, and antimicrobial effects. Interaction studies of this compound focus on its binding affinity to biological targets such as enzymes and receptors, particularly tyrosine kinases crucial in signaling pathways related to cancer progression.
| Biological Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell growth by interacting with tyrosine kinases. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
| Antimicrobial | Exhibits activity against certain microorganisms. |
Research Findings and Future Directions
Research on 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one highlights its potential as a therapeutic agent due to its diverse pharmacological profile. Further studies are needed to fully elucidate its mechanism of action and to explore its efficacy in preclinical models. The compound's ability to interact with multiple biological targets suggests it could be developed into a drug with broad therapeutic applications.
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